
4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiophen-3-ylamine with thiourea and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
4-Amino-6-(4-methylphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thiophenyl group.
4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol: Similar structure but with a chlorophenyl group.
4-Amino-6-(4-methoxyphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a methoxyphenyl group.
Uniqueness
4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H8N4S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC名 |
2-amino-6-(4-methylthiophen-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-2-14-3-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChIキー |
SBMPWSBCUBYWNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


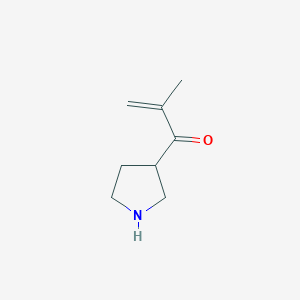
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

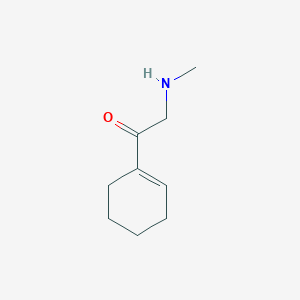
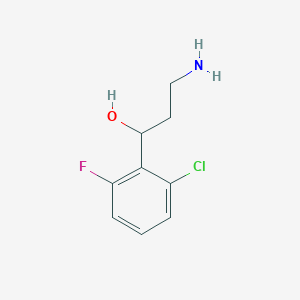
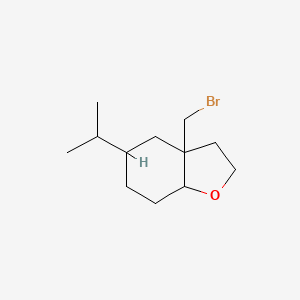
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
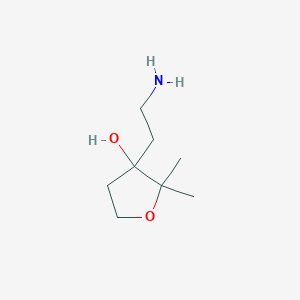
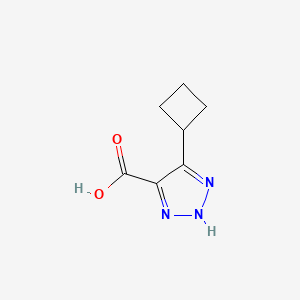
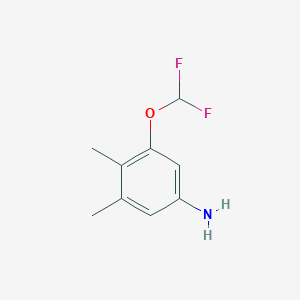


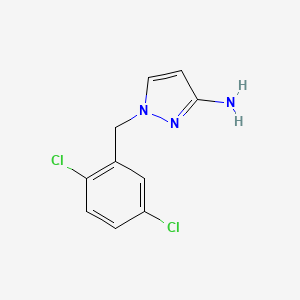
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
